2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol hydrochloride, also known as KRP-203, is a synthetic compound developed for its immunomodulatory properties. [, ] It functions as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , ] KRP-203 is studied extensively in various animal models of autoimmune diseases and organ transplantation as a potential therapeutic agent. [, , , , , , , , , , ]
Synthesis Analysis
An efficient synthesis of KRP-203 involves a palladium coupling reaction as the key step. [, ] This reaction utilizes XantPhos and Pd2(dba)3 to couple aryl bromide 5 with 3-hydroxythiophenol (6), resulting in phenol 7. [, ] The synthesis is completed by benzylation of phenol 7 followed by the removal of protecting groups. [, ] This method offers a practical and concise route for obtaining KRP-203 in high yield.
Molecular Structure Analysis
While detailed structural analyses are not explicitly reported in the provided abstracts, the chemical structure of KRP-203 is available and reveals key structural features. [, , ] The molecule contains a propane-1,3-diol moiety linked to a substituted phenethyl group through a quaternary carbon atom bearing an amino group. [, , ] A thioether linkage connects the phenethyl group to another substituted phenyl ring bearing a benzyloxy group. [, , ] This complex structure contributes to the specific binding affinity of KRP-203 to the S1P1 receptor.
Mechanism of Action
KRP-203 acts as a functional antagonist of S1P by selectively binding to the S1P1 receptor. [, , , , , ] This binding leads to the internalization of the S1P1 receptor on lymphocytes, preventing the binding of endogenous S1P. [, , , , , ] As a result, KRP-203 induces lymphopenia by sequestering lymphocytes in secondary lymphoid organs, effectively preventing their migration to sites of inflammation. [, , , , , , ] Furthermore, KRP-203 has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-γ, IL-12, and tumor necrosis factor-α, by lymphocytes. [, , , ] This dual mechanism of action contributes to its immunosuppressive effects.
Applications
Organ Transplantation: Studies demonstrate that KRP-203 significantly prolongs the survival of skin and heart allografts in rats by suppressing both acute and chronic rejection. [, , , , ] It effectively inhibits the infiltration of inflammatory cells, reduces the expression of pro-inflammatory mediators, and attenuates neointimal formation and fibrosis in transplanted hearts. [, , , ] Furthermore, KRP-203 exhibits synergistic effects when combined with subtherapeutic doses of cyclosporine A, enhancing graft survival and mitigating the adverse effects of calcineurin inhibitors. [, , , , , ]
Inflammatory Bowel Disease: Research suggests that KRP-203 effectively ameliorates chronic colitis in interleukin-10 gene-deficient mice. [, ] By sequestering lymphocytes and inhibiting the production of pro-inflammatory cytokines, KRP-203 reduces inflammatory cell infiltration into the colon and alleviates colitis symptoms. [, , ]
Atherosclerosis: Studies in LDL receptor-deficient mice indicate that KRP-203 possesses anti-atherosclerotic properties. [] It reduces atherosclerotic lesion formation, likely by modulating lymphocyte and macrophage function and suppressing the production of inflammatory mediators. [, ]
Autoimmune Myocarditis: Research in rat models demonstrates that KRP-203 can attenuate the development of experimental autoimmune myocarditis. [, ] It is suggested that KRP-203 achieves this effect by modulating immune responses and reducing inflammatory cell infiltration into the heart. [, ]
Related Compounds
Sphingosine-1-Phosphate (S1P)
Compound Description: Sphingosine-1-Phosphate (S1P) is a naturally occurring lysophospholipid that acts as a signaling molecule in various physiological processes. It exerts its effects by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5 [, , , , ]. S1P plays crucial roles in immune cell trafficking, vascular integrity, and cell survival.
Relevance: S1P is the endogenous ligand of the receptors targeted by KRP-203. KRP-203 acts as an agonist of S1P receptors, particularly S1P1, mimicking the effects of S1P and modulating immune responses [, , , , ].
FTY720 (Fingolimod)
Compound Description: FTY720, also known as Fingolimod (Gilenya®), is a first-generation sphingosine-1-phosphate (S1P) receptor modulator. It becomes phosphorylated in vivo to form FTY720-P, which acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors [, , ]. FTY720-P induces internalization and degradation of S1P receptors, effectively acting as a functional antagonist. This leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their migration to sites of inflammation.
Phosphorylated KRP-203 (KRP-203-P)
Compound Description: KRP-203-P is the active, phosphorylated form of KRP-203. Like S1P, KRP-203 requires phosphorylation to bind effectively to its target receptors [, ].
Relevance: KRP-203-P is the active metabolite of KRP-203, responsible for its pharmacological effects [, ]. Understanding the properties of KRP-203-P is crucial for interpreting the mechanism of action of KRP-203.
FTY720-P
Compound Description: FTY720-P is the active, phosphorylated form of FTY720. Similar to KRP-203, FTY720 is a prodrug that requires phosphorylation to exert its effects on S1P receptors [, ].
Relevance: FTY720-P serves as a point of comparison for KRP-203-P. While both are phosphorylated S1P receptor agonists, they differ in their receptor selectivity profiles and downstream effects, as FTY720-P activates a broader range of S1P receptors, including S1P3 [, ].
Cyclosporine A (CsA)
Relevance: CsA is often used in combination with KRP-203 in research to explore synergistic effects on allograft survival and to reduce CsA-associated toxicity. Studies have shown that KRP-203 can enhance the efficacy of CsA, allowing for the use of lower, less toxic doses of CsA while maintaining immunosuppression [, , , , ].
Mycophenolic Acid (MPA)
Relevance: MPA has been studied in combination with KRP-203 as a potential immunosuppressive regimen in organ transplantation [, ]. This combination aims to provide effective immunosuppression while minimizing the side effects associated with individual drugs.
Sirolimus
Relevance: Sirolimus has been explored in combination with KRP-203 in the context of islet allotransplantation []. Studies suggest that the combination may offer a calcineurin-free immunosuppressive regimen, potentially reducing diabetogenic effects associated with calcineurin inhibitors.
Ozanimod
Compound Description: Ozanimod is a second-generation S1P receptor modulator that selectively targets S1P1 and S1P5 receptors. It is approved for treating adults with relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC) [].
Relevance: Ozanimod shares a similar mechanism of action with KRP-203 by modulating S1P receptors, particularly S1P1, to regulate immune responses [, ]. Its clinical success in MS and UC highlights the therapeutic potential of targeting S1P receptors in immune-mediated diseases.
Siponimod
Compound Description: Siponimod (BAF-312) is another second-generation S1P receptor modulator with high selectivity for S1P1 and S1P5. It is approved for treating adults with secondary progressive multiple sclerosis (SPMS) [].
Relevance: Like KRP-203, siponimod's selectivity for S1P1 contributes to its favorable safety and efficacy profile, making it a valuable therapeutic option in MS [, ].
Etrasimod
Compound Description: Etrasimod is a next-generation, highly selective S1P receptor modulator that primarily targets S1P1 with a shorter half-life than earlier-generation modulators []. It is currently under investigation for various immune-mediated inflammatory diseases, including ulcerative colitis and Crohn’s disease.
Relevance: Etrasimod shares the therapeutic rationale of targeting S1P1 with KRP-203, albeit with potential advantages related to its pharmacokinetic profile [].
Ponesimod
Compound Description: Ponesimod is a selective S1P1 modulator that exhibits rapid reversibility from its receptor, potentially leading to a more favorable safety profile [, ]. It is currently under investigation for treating multiple sclerosis and other autoimmune disorders.
Relevance: Ponesimod's high selectivity for S1P1 and rapid reversibility distinguish it from KRP-203 and other S1P modulators, offering potential advantages in terms of efficacy and safety [, ].
Amiselimod
Compound Description: Amiselimod is an S1P receptor modulator with a high affinity for S1P1 and is currently in clinical development for treating various inflammatory and autoimmune diseases [].
Relevance: Amiselimod's focus on S1P1 aligns with the mechanism of action of KRP-203, emphasizing the importance of this receptor subtype in modulating immune responses [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mocravimod is a sphingosine 1-phosphate (S1P) receptor agonist, with potential immunosuppressive activity. Upon administration of mocravimod, this agent binds to S1P receptors on lymphocytes, which prevents binding of serum S1P to S1P receptors and leads to S1P receptor internalization. This reduces the number of circulating blood leukocytes and accelerates lymphocyte homing into peripheral lymph nodes, thereby preventing their infiltration into peripheral inflammatory sites. This agent also decreases the production of inflammatory cytokines by lymphocytes, such as interferon gamma (IFN-g), interleukin-12 (IL-12), and tumor necrosis factor (TNF).
Kynostatin 272 is a peptide. KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)
Knoxiadin is a ethanolic extract of the roots of K. valerianoides. Structures of the isolates were identified by their physical-chemical properties and spectroscopic analysis including 2D NMR and MS. Antioxidant, anti-HIV, neuroprotective, and cytotoxic activities were screened by using cell-based models.
KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all). KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. KO-947 showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. KO-947 also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. KO-947 induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.